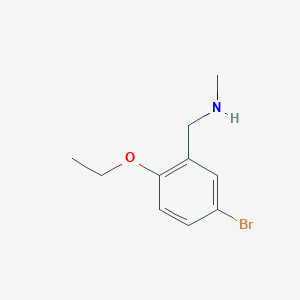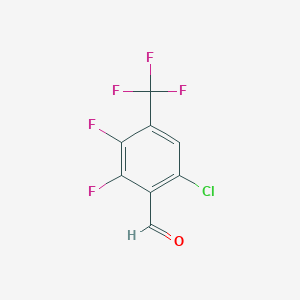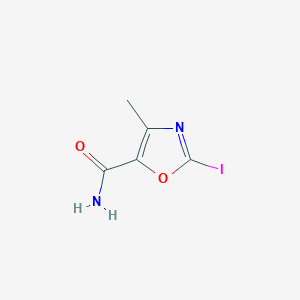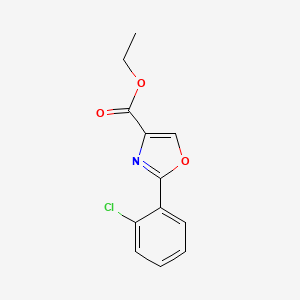
3-(2-Bromo-5-fluorobenzyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-fluorobenzyl)oxetane is a chemical compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol It features an oxetane ring, which is a four-membered cyclic ether, attached to a benzyl group substituted with bromine and fluorine atoms
Métodos De Preparación
The synthesis of 3-(2-Bromo-5-fluorobenzyl)oxetane can be achieved through several routes. One common method involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed via intramolecular cyclization through C-O bond formation . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of the oxetane ring by reacting an alcohol with a halogen source . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(2-Bromo-5-fluorobenzyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxetane ring can be opened through oxidation or reduction reactions, leading to the formation of different products. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Aplicaciones Científicas De Investigación
3-(2-Bromo-5-fluorobenzyl)oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: Its potential medicinal applications include the development of new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)oxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromine and fluorine substituents on the benzyl group can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
3-(2-Bromo-5-fluorobenzyl)oxetane can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C10H10BrFO |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
3-[(2-bromo-5-fluorophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H10BrFO/c11-10-2-1-9(12)4-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2 |
Clave InChI |
AGPDSEMJKKBRKI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)CC2=C(C=CC(=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)



![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)


![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)


